molecular formula C7H7BN2O2 B591470 1H-Indazole-4-boronic acid CAS No. 1023595-17-6

1H-Indazole-4-boronic acid

Cat. No. B591470
CAS RN: 1023595-17-6
M. Wt: 161.955
InChI Key: BGZZJZIZRARGGZ-UHFFFAOYSA-N
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Description

1H-Indazole-4-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 and a molecular weight of 161.95 . It is typically available in solid form .


Synthesis Analysis

The synthesis of 1H-Indazole-4-boronic acid and similar compounds has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1H-Indazole-4-boronic acid is represented by the SMILES string OB(C1=CC=CC2=C1C=NN2)O . The InChI code for this compound is 1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H, (H,9,10) .


Physical And Chemical Properties Analysis

1H-Indazole-4-boronic acid is a white to tan solid that is highly soluble in water and other polar solvents . It has a boiling point of 166-168°C .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Indazole-containing compounds, such as 1H-Indazole-4-boronic acid, continue to be an area of interest in medicinal chemistry due to their broad range of biological activities . Future research will likely focus on developing new synthetic approaches and exploring their potential therapeutic applications .

Mechanism of Action

Target of Action

1H-Indazole-4-boronic acid, also known as (1H-Indazol-4-yl)boronic acid, primarily targets enzymes that contain serine or threonine residues in their active sites. These enzymes often play crucial roles in various biochemical pathways, including those involved in cancer cell proliferation and survival .

Mode of Action

The compound interacts with its targets by forming a covalent bond with the hydroxyl group of the serine or threonine residues. This interaction inhibits the enzyme’s activity, leading to a disruption in the biochemical processes that the enzyme regulates. For example, in cancer cells, this inhibition can result in reduced cell proliferation and increased apoptosis .

Biochemical Pathways

1H-Indazole-4-boronic acid affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes, the compound can halt the progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death .

Pharmacokinetics

The pharmacokinetics of 1H-Indazole-4-boronic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into inactive metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its stability and solubility in biological fluids .

Result of Action

At the molecular level, the action of 1H-Indazole-4-boronic acid results in the inhibition of enzyme activity, leading to a cascade of cellular effects. These effects include the disruption of cell cycle progression, induction of apoptosis, and inhibition of cell proliferation. At the cellular level, these actions can lead to reduced tumor growth and potentially shrinkage of existing tumors .

properties

IUPAC Name

1H-indazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZZJZIZRARGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656834
Record name 1H-Indazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1023595-17-6
Record name 1H-Indazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-4-boronic acid
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